molecular formula C11H13BrFNO2 B182560 N-Boc-4-bromo-2-fluoroaniline CAS No. 209958-42-9

N-Boc-4-bromo-2-fluoroaniline

Cat. No.: B182560
CAS No.: 209958-42-9
M. Wt: 290.13 g/mol
InChI Key: DMHILFAMOKMHSO-UHFFFAOYSA-N
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Description

This compound features a N-Boc protecting group, a bromine atom, and a fluorine atom attached to the benzene ring . It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-Boc-4-Bromo-2-Fluoroaniline typically involves the reaction of 4-bromo-2-fluoroaniline with a N-Boc protecting reagent. This reaction is usually carried out in an organic solvent with the addition of a catalyst and under controlled temperature conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-Boc-4-Bromo-2-Fluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Sodium iodide in acetone.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products Formed:

    Substitution Reactions: Products with different functional groups replacing the bromine atom.

    Coupling Reactions: Biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

Organic Synthesis

N-Boc-4-bromo-2-fluoroaniline serves as a versatile intermediate in the synthesis of complex organic molecules. Its fluorine and bromine atoms facilitate various substitution reactions, making it suitable for constructing diverse chemical architectures.

Synthetic Routes

The synthesis typically involves:

  • Bromination of 4-bromoaniline to introduce the fluorine atom.
  • Protection of the amine group with a Boc group to enhance stability during subsequent reactions.

Table 1: Common Synthetic Reactions Involving this compound

Reaction TypeDescriptionExample Product
SNAr ReactionsElectrophilic substitution with nucleophilesN-Boc derivatives
Coupling ReactionsFormation of biaryl compoundsBiaryl amines
FunctionalizationIntroduction of additional functional groupsHydroxyl or carbonyl derivatives

Drug Development

The compound has garnered attention in pharmaceutical research due to its potential as a precursor for drug candidates targeting various diseases, particularly cancers and bacterial infections.

Anticancer Research

This compound has been investigated for its cytotoxic effects against several cancer cell lines:

  • Breast Cancer (MDA-MB-468)
  • Prostate Cancer (PC3)
  • Glioblastoma (U87MG)

In vitro studies indicate that it induces apoptosis and inhibits tumor growth by disrupting critical cellular signaling pathways.

Antimicrobial Activity

Research highlights its effectiveness against multidrug-resistant bacterial strains:

  • Exhibits inhibitory effects on Staphylococcus aureus and Escherichia coli.
  • Demonstrates biofilm inhibition properties, making it a candidate for treating persistent infections.

Table 2: Biological Activities of this compound

Biological ActivityTest Organism/Cell LineResult
AntimicrobialE. coliInhibitory effect at 10 µg/mL
AntimicrobialS. aureusBiofilm inhibition observed
AnticancerPC3Induced apoptosis
AnticancerU87MGSignificant tumor growth inhibition

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

  • Anticancer Efficacy: A study using human tumor xenograft models demonstrated significant activity against multiple cancer types, reinforcing its potential as a therapeutic agent.
  • Antimicrobial Testing: In comparative studies, this compound effectively inhibited biofilm formation at low concentrations, suggesting its utility in combating resistant bacterial infections.

Comparison with Similar Compounds

    N-Boc-4-Bromoaniline: Lacks the fluorine atom, making it less reactive in certain substitution reactions.

    N-Boc-4-Fluoroaniline: Lacks the bromine atom, affecting its ability to participate in coupling reactions.

Uniqueness: N-Boc-4-Bromo-2-Fluoroaniline is unique due to the presence of both bromine and fluorine atoms, which provide it with a versatile reactivity profile. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar counterparts .

Biological Activity

N-Boc-4-bromo-2-fluoroaniline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer treatment and as a kinase inhibitor. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Boc Group : A tert-butoxycarbonyl (Boc) protecting group that enhances stability and solubility.
  • Bromine and Fluorine Substituents : These halogens can significantly influence the compound's reactivity and biological interactions.

Kinase Inhibition

Research indicates that this compound exhibits notable inhibitory effects on various kinases, which are crucial targets in cancer therapy. A study evaluating a series of anilines found that compounds with similar structures demonstrated varying degrees of activity against DYRK1A and GSK3α/β kinases. Specifically, this compound showed an IC50 value of approximately 3.6 μM , indicating moderate potency as a kinase inhibitor .

Compound NameIC50 (μM)
This compound3.6
4-fluoroaniline6.06
4-bromo-2-fluoroaniline78

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been tested against various cancer cell lines, showing significant inhibition of cell proliferation. For instance, a case study involving the compound revealed its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .

The biological activity of this compound is primarily attributed to its interaction with ATP-binding sites in kinases, leading to the modulation of downstream signaling pathways involved in cell growth and survival. The presence of bromine and fluorine atoms enhances its binding affinity compared to other anilines, making it a potent candidate for further development as a therapeutic agent.

Case Studies

  • Case Study on Kinase Inhibition :
    • A study assessed a library of anilines for their kinase inhibitory properties, where this compound was among the most effective compounds tested against DYRK1A.
    • Results indicated that structural modifications could lead to improved potency and selectivity for specific kinases .
  • Anticancer Efficacy :
    • In a controlled experiment, this compound was administered to cultured cancer cells, resulting in a marked decrease in viability over 48 hours.
    • Flow cytometry analysis confirmed increased apoptosis rates compared to untreated controls .

Properties

IUPAC Name

tert-butyl N-(4-bromo-2-fluorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO2/c1-11(2,3)16-10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHILFAMOKMHSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20627950
Record name tert-Butyl (4-bromo-2-fluorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209958-42-9
Record name tert-Butyl (4-bromo-2-fluorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(4-bromo-2-fluorophenyl)carbamate
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